3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
This compound features a propanoic acid backbone substituted with an adamantane group and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The adamantane moiety confers rigidity and lipophilicity, while the Fmoc group enables selective deprotection during solid-phase peptide synthesis (SPPS) . Its structural uniqueness lies in the adamantane’s direct attachment to the amino group, distinguishing it from analogs with adamantane-carboxylic acid derivatives .
Properties
IUPAC Name |
3-(1-adamantyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c30-26(31)12-25(28-13-17-9-18(14-28)11-19(10-17)15-28)29-27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZZLIGHCVLLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094377-05-4 | |
| Record name | 3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, often referred to as Adamantane-based peptidomimetics, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.51 g/mol. The structure includes an adamantane moiety, which is known for its ability to enhance the bioactivity of various compounds.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H27NO4 |
| Molecular Weight | 417.51 g/mol |
| Purity | >97% |
The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound has been studied for its potential effects on:
- Neurotransmitter Receptors : Research indicates that adamantane derivatives can modulate neurotransmitter systems, particularly in the context of neurological disorders.
- Antiviral Activity : Similar compounds have shown efficacy against viruses by inhibiting viral replication and entry into host cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance, a study evaluated its cytotoxic effects on cancer cell lines, revealing a dose-dependent response that suggests potential anti-cancer properties.
Case Studies
- Antiviral Activity : A study published in Pharmacology Reports highlighted that adamantane derivatives could inhibit the replication of influenza viruses. The mechanism involves interference with viral ion channels, which is crucial for viral uncoating.
- Neuroprotective Effects : Research published in Journal of Medicinal Chemistry indicated that similar compounds could protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer’s.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other adamantane derivatives.
| Compound Name | Activity Type | Reference |
|---|---|---|
| Amantadine | Antiviral | Pharmacology Reports |
| Memantine | Neuroprotective | Journal of Medicinal Chemistry |
| 3-(adamantan-1-yl)-3-(2-chlorophenyl)propanoic acid | Cytotoxic | Cancer Research |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison
Key Observations :
- Adamantane Positioning: The target compound’s adamantane is directly attached to the amino group, whereas in , adamantane is part of a carboxylic acid scaffold. This impacts hydrophobicity and steric effects.
- Functional Groups : Analogs with halogenated (e.g., bromophenyl ) or polar (e.g., hydroxyphenyl ) groups exhibit distinct electronic properties, influencing solubility and target interactions.
- Stereochemistry : The (S)-configured analog in highlights the role of chirality in biological activity, though the target compound’s stereochemical data are unspecified in available evidence.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural similarity to .
Key Observations :
Q & A
Q. What are the degradation pathways of this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
